2,6-Dichloropurine riboside

Description

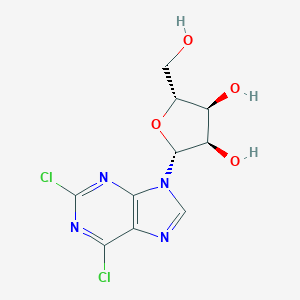

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXWZGVMHDPCRS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2,6-Dichloropurine Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropurine riboside is a synthetic purine (B94841) nucleoside analog with demonstrated antitumor and antiviral properties. As a member of the purine analog class of compounds, its mechanism of action is believed to primarily involve the induction of programmed cell death, or apoptosis, and potentially the inhibition of key cellular kinases involved in cell cycle regulation and survival signaling. This technical guide consolidates the current understanding of the mechanism of action of 2,6-Dichloropurine riboside, drawing parallels from structurally related purine analogs. It provides a detailed overview of the hypothesized signaling pathways, quantitative data on related compounds to infer potential efficacy, and comprehensive experimental protocols for researchers to investigate its precise molecular interactions.

Introduction

Purine analogs represent a cornerstone in the chemotherapy of various cancers and viral infections. These molecules, by mimicking endogenous purines, interfere with essential cellular processes such as DNA synthesis, cell signaling, and metabolism. 2,6-Dichloropurine riboside, a chlorinated derivative of a natural purine ribonucleoside, has been identified as a precursor for the synthesis of other pharmacologically active agents, including 2-chloroadenosine. While extensive research has focused on its derivatives, the intrinsic mechanism of action of 2,6-Dichloropurine riboside itself is an area of active investigation. This document aims to provide a comprehensive technical overview of its putative mechanisms, supported by data from related compounds and detailed experimental methodologies.

Hypothesized Mechanism of Action

The primary mechanism of action for many purine analogs involves the induction of apoptosis. It is hypothesized that 2,6-Dichloropurine riboside, following cellular uptake, is metabolized into its triphosphate form. This metabolite can then be incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering the apoptotic cascade.

Furthermore, the 2,6-disubstituted purine scaffold has been associated with the inhibition of various protein kinases that are critical for cell cycle progression and survival. Therefore, a secondary proposed mechanism for 2,6-Dichloropurine riboside is the inhibition of key kinases such as Aurora kinases and Monopolar Spindle 1 (Mps1), leading to cell cycle arrest and mitotic catastrophe.

Induction of Apoptosis

The induction of apoptosis by purine analogs is a well-documented mechanism. This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For 2,6-Dichloropurine riboside, the intrinsic pathway is considered more likely. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Diagram: Proposed Intrinsic Apoptotic Pathway of 2,6-Dichloropurine Riboside

A diagram illustrating the proposed intrinsic apoptotic pathway initiated by 2,6-Dichloropurine riboside.

Kinase Inhibition and Cell Cycle Arrest

The structural similarity of 2,6-Dichloropurine riboside to ATP suggests its potential as a competitive inhibitor of protein kinases. The 2,6-disubstituted purine scaffold is known to be a promiscuous kinase inhibitor. Inhibition of key cell cycle kinases, such as Aurora kinases and Mps1, can lead to defects in mitotic spindle formation and chromosome segregation, ultimately causing cell cycle arrest in the G2/M phase and subsequent cell death.

Diagram: Proposed Kinase Inhibition and Cell Cycle Arrest Pathway

A diagram showing the proposed pathway of kinase inhibition leading to cell cycle arrest and cell death.

Quantitative Data

| Compound Class | Target | IC50 Range (nM) | Cell Line(s) |

| 2,6-Disubstituted Purines | Mps1 Kinase | 50 - 500 | Various Cancer Cell Lines |

| Purine Nucleoside Analogs | Various Cancer Cell Lines | 100 - 10,000 | Various Cancer Cell Lines |

| Chlorinated Purine Analogs | Apoptosis Induction | 500 - 20,000 | Leukemia Cell Lines |

Table 1: Comparative IC50 values for related purine analogs.

Experimental Protocols

To elucidate the precise mechanism of action of 2,6-Dichloropurine riboside, a series of in vitro experiments are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of 2,6-Dichloropurine riboside on cancer cell lines.

Diagram: MTT Assay Workflow

A workflow diagram for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of 2,6-Dichloropurine riboside (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of 2,6-Dichloropurine riboside on specific kinases.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., Aurora A, Mps1), a suitable substrate, and varying concentrations of 2,6-Dichloropurine riboside in a kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which quantifies ADP production via a luminescent signal.

-

Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

Western Blot Analysis for Apoptosis Markers

This method detects the expression of key proteins involved in the apoptotic pathway.

Methodology:

-

Cell Lysis: Treat cells with 2,6-Dichloropurine riboside for various time points, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Conclusion

2,6-Dichloropurine riboside is a promising purine analog with potential as an anticancer and antiviral agent. While direct experimental evidence for its mechanism of action is still emerging, the existing knowledge of related purine analogs suggests a multi-faceted mechanism involving the induction of apoptosis and inhibition of key cellular kinases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and confirm the precise molecular targets and signaling pathways modulated by this compound. Such studies are crucial for the future development and clinical application of 2,6-Dichloropurine riboside and its derivatives.

An In-depth Technical Guide to 2,6-Dichloropurine Riboside: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichloropurine (B15474) riboside, a critical synthetic intermediate in the development of novel therapeutics. The document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a precursor for various biologically active compounds.

Core Chemical Structure and Properties

2,6-Dichloropurine riboside, with the IUPAC name (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a halogenated purine (B94841) nucleoside.[1] The molecule consists of a 2,6-dichloropurine base attached to a β-D-ribofuranose sugar moiety via a β-N9-glycosidic bond.[2] The presence of two reactive chlorine atoms at the C2 and C6 positions of the purine ring makes it a versatile building block for synthesizing a wide range of purine derivatives.[3]

dot

Caption: Chemical structure of 2,6-Dichloropurine riboside.

Physicochemical Data

The key physicochemical properties of 2,6-Dichloropurine riboside are summarized below. This data is essential for its handling, formulation, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | [1][4][5] |

| Molecular Weight | 321.11 g/mol | [1] |

| Exact Mass | 320.0079 u | [1] |

| Appearance | White to Off-White Solid | [6] |

| Purity | ≥95% - ≥98% (typical) | [4][7] |

| Solubility | Soluble in DMSO and DMF | [1][7] |

| Storage Condition | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1][4] |

| Shelf Life | >3 years if stored properly | [1] |

Computational Chemistry Data

| Property | Value | Reference |

| LogP | -0.2554 | [4] |

| Topological Polar Surface Area (TPSA) | 113.52 Ų | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 8 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Reactivity

2,6-Dichloropurine riboside serves as a key intermediate for compounds with potential antitumor and antiviral activities.[8] Its synthesis is a critical step in the production of various therapeutic agents, such as the anticancer drug 2-chloroadenosine (B27285).[8]

Synthetic Methodologies

Several synthetic routes to 2,6-Dichloropurine riboside have been established. A common modern approach involves a two-step process starting from protected ribose and 2,6-dichloropurine, followed by deprotection.

dot

Caption: Generalized workflow for the synthesis of 2,6-Dichloropurine riboside.

Experimental Protocol: Deacetylation of Protected Precursor [6]

-

Setup: Under a nitrogen atmosphere, add 0.1 mol of fully acetyl-protected 2,6-dichloropurine riboside and 450 mL of anhydrous methanol (B129727) to a three-necked flask equipped with a dropping funnel.

-

Dissolution & Cooling: Stir the mixture until the solid is completely dissolved, then cool the system to -10°C.

-

Reaction: Slowly add 1.2 moles of acetyl chloride dropwise. After the addition is complete, continue the reaction for 1.5 hours, monitoring its progress using Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, add solid potassium carbonate in batches until the pH of the mixture reaches 7-8.

-

Filtration & Concentration: Filter the reaction mixture. Concentrate the filtrate to dryness.

-

Extraction: Add a suitable amount of water to the residue and extract three times with 250 mL of ethyl acetate.

-

Drying & Final Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness.

-

Crystallization: Add 140 mL of isopropanol (B130326) to induce crystallization, yielding 2,6-dichloropurine riboside as a white solid.

Chemical Reactivity

The reactivity of 2,6-Dichloropurine riboside is dominated by the two chlorine substituents on the purine ring. These atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of various functional groups (e.g., amino, alkoxy, thio) at the C2 and C6 positions, making it a versatile precursor for creating libraries of purine derivatives for drug discovery.[9] The chlorine at the C6 position is generally more reactive than the one at the C2 position.[3]

Biological Activity and Applications

While 2,6-Dichloropurine riboside itself is primarily a synthetic intermediate, it is the direct precursor to numerous biologically active molecules. Its derivatives have shown significant promise as anticancer and antiviral agents.[3][8]

-

Precursor for Anticancer Agents: It is a key starting material for the synthesis of 2-chloroadenosine and cladribine (B1669150) analogues, which are used in the treatment of hematologic malignancies.[8][10]

-

Precursor for Antiviral Drugs: The purine scaffold is central to many antiviral nucleoside analogs that interfere with viral replication.

-

CD73 Inhibitor Development: It is used as a reagent in the design of potent and selective inhibitors of CD73, an ecto-enzyme that plays a role in immunosuppression within the tumor microenvironment.[6]

-

Research Tool: It has been utilized in the synthesis of photoaffinity probes to study nucleotide-binding sites in proteins.[1][11]

dot

Caption: Role of 2,6-Dichloropurine riboside as a key precursor in drug development.

Spectroscopic Analysis Protocols

Detailed spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not universally published, the following are standard protocols for its characterization.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals would include distinct peaks for the anomeric proton (H1'), the other ribose protons, and the C8 proton of the purine ring.

-

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2,6-Dichloropurine riboside in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Assign peaks based on chemical shifts, coupling constants, and, if necessary, 2D NMR experiments like COSY and HSQC to confirm assignments.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Data: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of 320.0079 (for [M+H]⁺ or other adducts). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Identify the molecular ion peak and compare its mass and isotopic distribution to the theoretical values for C₁₀H₁₀Cl₂N₄O₄.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the purine chromophore.

-

Expected Data: A characteristic UV absorption maximum (λ_max) is expected in the range of 260-280 nm, typical for purine nucleosides.

-

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol (B145695) or a buffer).

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using a dual-beam spectrophotometer, with the solvent as a blank.

-

Analysis: Determine the λ_max and calculate the molar absorptivity (ε).

-

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 2,6-Dichloropurine riboside | 13276-52-3 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. openaccesspub.org [openaccesspub.org]

- 11. 2,6-Dichloropurine-9-β-D-riboside - Immunomart [immunomart.com]

- 12. benchchem.com [benchchem.com]

Biological Activity of 2,6-Dichloropurine Riboside in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) riboside is a purine (B94841) nucleoside analog with established antitumor and antiviral properties. As a versatile precursor for the synthesis of various biologically active nucleosides, it serves as a critical tool in the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity of 2,6-Dichloropurine riboside in cellular contexts, focusing on its mechanisms of action, impact on signaling pathways, and relevant experimental data and protocols.

Core Biological Activities

The primary biological effects of 2,6-Dichloropurine riboside and its derivatives revolve around the induction of cell cycle arrest and apoptosis, primarily through the inhibition of DNA synthesis. These activities make it a compound of significant interest in oncology and virology research.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of 2,6-Dichloropurine riboside derivatives have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cellular proliferation. While specific IC50 values for the parent 2,6-Dichloropurine riboside are not extensively reported in publicly available literature, data for its derivatives highlight the potential of this chemical scaffold. For instance, ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates, derivatives of 2,6-dichloropurine, have demonstrated potent cytotoxic effects with single-digit micromolar IC50 values against several human solid tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancers.[1]

| Compound | Cell Line | IC50 (µM) |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 | ~5 |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 | ~4 |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 | ~3 |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | G-361 | ~6 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 | ~7 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 | ~6 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 | ~4 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 | ~8 |

Table 1: Representative IC50 values for 2,6-dichloropurine derivatives against various human cancer cell lines. Data is approximated from qualitative descriptions in the cited literature.[1]

Signaling Pathways and Mechanisms of Action

The biological activity of 2,6-Dichloropurine riboside is intrinsically linked to its ability to modulate key signaling pathways that govern cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. 2,6-Dichloropurine riboside and its analogs have been shown to trigger this process. The intrinsic, or mitochondrial, pathway of apoptosis is a key target. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.

Treatment with compounds derived from the 2,6-dichloropurine scaffold can lead to a shift in the balance between these pro- and anti-apoptotic proteins, favoring cell death. This can occur through the upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins. This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

References

Antitumor and antiviral properties of 2,6-Dichloropurine riboside.

An In-Depth Technical Guide on the Antitumor and Antiviral Properties of 2,6-Dichloropurine (B15474) Riboside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine riboside is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potential as both an antitumor and antiviral agent.[1] As a precursor in the synthesis of various biologically active purine (B94841) derivatives, its structural framework allows for modifications that have led to the development of compounds with potent inhibitory effects on cellular and viral replication processes.[2][3] This document provides a comprehensive technical overview of the biological activities of 2,6-dichloropurine riboside and its derivatives, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying mechanisms of action.

Antitumor Properties

Derivatives of 2,6-dichloropurine have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of cell cycle arrest and apoptosis.[4][5]

Quantitative Antitumor Activity Data

The antiproliferative efficacy of various 2,6-dichloropurine derivatives has been quantified across numerous studies. The data, presented in terms of GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration), highlights the potency of these compounds against diverse cancer cell lines.

| Compound Class | Cell Line(s) | Efficacy Metric | Value (µM) | Reference |

| N9-Acyclic Unsaturated Purines | Various NCI-60 Lines | GI50 | 1 - 5 | [6] |

| Ethyl Acetate Purine Derivatives | MCF-7, HCT-116, A-375, G-361 | IC50 | Single-digit µM | [7] |

| 6-Chloropurine (B14466) Nucleosides | Human Melanoma, Lung, Ovarian, Colon Carcinoma | GI50 | Micromolar range | [4] |

| 2,6-Diamino Substituted Purines | MCF-7 (Breast), HCT116 (Colorectal) | - | Less cytotoxic than reversine | [8] |

Experimental Protocols for Antitumor Evaluation

1. Cytotoxicity and Antiproliferative Assays:

-

Sulforhodamine B (SRB) Assay: This assay is commonly used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[4]

-

Tumor cells are seeded in 96-well plates and incubated to allow for attachment.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Post-incubation, cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance is read at a specific wavelength (e.g., 515 nm) to calculate cell viability and determine GI50 values.

-

-

NCI-60 DTP Human Tumor Cell Line Screen: A standardized screening protocol used to evaluate the cytotoxic activity of compounds against a panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6]

2. Apoptosis and Cell Cycle Analysis:

-

Annexin V-FITC/PI Double Staining: This flow cytometry-based method is used to detect and quantify apoptosis.

-

Cells are treated with the test compound.

-

Harvested cells are washed and resuspended in a binding buffer.

-

Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).

-

Samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

-

Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to determine if the compound induces cell cycle arrest.

-

Treated cells are harvested, fixed (e.g., in cold ethanol), and stained with a DNA-binding dye like Propidium Iodide (PI).

-

The DNA content of individual cells is measured by flow cytometry.

-

The resulting histogram is analyzed to quantify the percentage of cells in each phase. Studies show that derivatives can induce a G2/M cell cycle arrest.[4][8]

-

Visualization of Antitumor Mechanism

The antitumor activity of 2,6-dichloropurine derivatives often stems from their ability to be metabolized into fraudulent nucleotides, which disrupt DNA synthesis and repair, or interfere with critical cellular signaling, ultimately leading to programmed cell death.

Caption: Proposed mechanism for the antitumor action of 2,6-Dichloropurine Riboside derivatives.

Antiviral Properties

The purine scaffold of 2,6-dichloropurine riboside makes it an ideal candidate for developing inhibitors of viral polymerases, particularly the RNA-dependent RNA polymerase (RdRp) essential for the replication of many RNA viruses.[9][10]

Quantitative Antiviral Activity Data

Derivatives of 2,6-dichloropurine have shown broad-spectrum antiviral activity, with notable efficacy against flaviviruses, influenza, and coronaviruses, including SARS-CoV-2.

| Compound/Derivative | Virus | Cell Line | Efficacy Metric | Value (µM) | Selectivity Index (SI) | Reference |

| Compound 6i | Dengue Virus (DENV) | - | IC50 | 0.90 ± 0.04 | 77 | [11] |

| Compound 6i | Zika Virus (ZIKV) | - | IC50 | Low µM | 182 | [11] |

| Compound 6i | West Nile Virus (WNV) | - | IC50 | Low µM | - | [11] |

| Compound 6i | Influenza A | - | IC50 | 5.3 | - | [11] |

| Compound 6i | SARS-CoV-2 | Calu-3 | IC50 | 0.5 | 240 | [11] |

| Compound 1 (6-chloropurine riboside) | SARS-CoV | - | - | Comparable to Ribavirin | - | [12] |

| Compound 11 (carbocyclic oxetanocin analogue) | SARS-CoV | - | - | Comparable to Ribavirin | - | [12] |

| ddDAPR | HIV | MT4 | ED50 | 2.5 - 3.6 | 112 | [13] |

| Isoxazoline-carbocyclic Nucleotide 4b | SARS-CoV-2 RdRp | Cell-free | IC50 | 29.31 ± 1.05 | - | [9] |

Experimental Protocols for Antiviral Evaluation

1. Viral Replication Inhibition Assays:

-

Plaque Reduction Assay (PRA): This is the gold standard for measuring the inhibition of viral replication.

-

Confluent monolayers of susceptible host cells (e.g., Vero E6 for SARS-CoV) are infected with a known quantity of virus.

-

After an adsorption period, the viral inoculum is removed and replaced with a semi-solid overlay medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

-

Plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

-

Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.[12]

-

-

Yield Reduction Assay: This assay quantifies the amount of infectious virus produced in the presence of the compound.

-

Host cells are infected with the virus and simultaneously treated with the compound.

-

After one replication cycle, the supernatant containing progeny virions is harvested.

-

The viral titer in the supernatant is determined by plaque assay or TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.

-

The reduction in viral yield is calculated relative to untreated controls.[12]

-

2. Mechanism of Action Assays:

-

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay: Cell-free assays are used to directly measure the effect of a compound on the enzymatic activity of the viral polymerase.

-

The recombinant viral RdRp enzyme complex is incubated with an RNA template, nucleotide triphosphates (NTPs), and the test compound (in its active triphosphate form).

-

The synthesis of new RNA is measured, often by detecting the incorporation of a labeled nucleotide or using a fluorescent RNA-binding dye.

-

The IC50 value represents the concentration of the compound that inhibits polymerase activity by 50%.[9]

-

Visualization of Antiviral Mechanism and Evaluation Workflow

The primary antiviral mechanism involves the intracellular conversion of the prodrug into its active triphosphate form, which then acts as a competitive inhibitor or a chain-terminating substrate for the viral RdRp.

Caption: A typical experimental workflow for the evaluation of novel antiviral purine derivatives.

The logical relationship for the antiviral mechanism of action is centered on the inhibition of the essential viral replication machinery.

Caption: Mechanism of viral replication inhibition by 2,6-Dichloropurine Riboside analogs.

References

- 1. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of Tumor Cell Death by Combining gef Gene Mediated Therapy and New 1,4-Benzoxazepin-2,6-Dichloropurine Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells [mdpi.com]

- 9. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-Chloroadenosine from 2,6-Dichloropurine Riboside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 2-chloroadenosine (B27285), a crucial adenosine (B11128) analog, from its precursor 2,6-dichloropurine (B15474) riboside. 2-Chloroadenosine is a metabolically stable adenosine receptor agonist with significant applications in neuroscience research and drug discovery, particularly for its anticonvulsive properties.[1][2] This document details the synthetic pathway, experimental protocols, and the biological context of 2-chloroadenosine's mechanism of action.

Synthetic Pathway Overview

The conversion of 2,6-dichloropurine riboside to 2-chloroadenosine is primarily achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C6 position of the purine (B94841) ring is more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent difference in reactivity allows for the selective amination at the C6 position to yield 2-chloroadenosine.

A common industrial method involves a two-step process starting from the condensation of 2,6-dichloropurine and a protected ribose, such as tetraacetyl ribose, to form a protected 2,6-dichloropurine nucleoside. This intermediate then undergoes hydrolysis to remove the protecting groups from the ribose moiety, followed by a selective ammonolysis to introduce the amino group at the C6 position.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for a patented two-step synthesis process of 2-chloroadenosine from a protected 2,6-dichloropurine nucleoside intermediate.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1. Hydrolysis | 2,3,5-triacetyl-2,6-dichloropurine nucleoside | Methanol (B129727), Alkaline substance | - | - | 2,6-dichloropurine nucleoside | - | - |

| 2. Ammoniation | 2,6-dichloropurine nucleoside (302.3 g) | Ammonia (B1221849) water (600 ml) | 25 | 12 | 2-Chloroadenosine | 90.3 | 99.3 |

| 3. Purification | Crude 2-chloroadenosine | Methanol (300 ml) | - | - | Crystalline 2-chloroadenosine | - | - |

Table 1: Summary of quantitative data for the synthesis of 2-chloroadenosine. Data extracted from patent CN112159447A.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroadenosine via Hydrolysis and Ammoniation

This protocol is adapted from patent CN112159447A and describes the synthesis from a protected 2,6-dichloropurine nucleoside.[3]

Step 1: Hydrolysis of 2,3,5-triacetyl-2,6-dichloropurine nucleoside

-

Mix the 2,3,5-triacetyl-2,6-dichloropurine nucleoside with a first alcohol solvent (e.g., methanol) and an alkaline substance.

-

Stir the mixture to facilitate the hydrolysis reaction, forming the 2,6-dichloropurine nucleoside. Note: The patent does not provide specific quantities and reaction times for this step, as it is a standard deprotection procedure.

Step 2: Ammoniation

-

To 302.3 g of the 2,6-dichloropurine nucleoside obtained from the hydrolysis step, add 600 ml of ammonia water.

-

Stir the reaction mixture at 25°C for 12 hours to facilitate the amination at the C6 position.

-

After the reaction is complete, concentrate the solution to a smaller volume.

Step 3: Purification

-

To the concentrated reaction mixture, add 300 ml of methanol to induce crystallization.

-

Collect the crystalline 2-chloroadenosine by filtration.

-

The resulting product should have a purity of approximately 99.3% with a yield of around 90.3%.[3]

Protocol 2: Ammonolysis of Protected 2,6-Dichloropurine-2'-deoxyriboside (Alternative Method)

While this protocol is for the synthesis of the deoxy-analog, cladribine, the ammonolysis step is analogous and provides a valuable alternative methodology. This protocol is adapted from Sivets et al. (2021).[4]

Materials:

-

3′,5′-di-O-p-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol saturated with ammonia at 0°C

Procedure:

-

Dissolve 0.3 g (0.55 mmol) of 3′,5′-di-O-p-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside in 14 mL of anhydrous THF.

-

Add 50 mL of methanol saturated with ammonia at 0°C to the solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Increase the temperature and continue stirring for an additional 18 hours at 35-40°C.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (e.g., 15:1 and 5:1 CHCl₃:MeOH).

-

This procedure yields 2-chloro-2'-deoxyadenosine as a white solid with a reported yield of 82%.[4]

Visualizations

Synthesis and Purification Workflow

References

The Fulcrum of Purine Chemistry: 2,6-Dichloropurine Riboside as a Versatile Synthetic Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) riboside is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. As a halogenated nucleoside analog, its unique electronic properties and strategically positioned reactive sites make it an invaluable scaffold for the synthesis of a diverse array of purine (B94841) derivatives. The differential reactivity of the chlorine atoms at the C2 and C6 positions of the purine ring allows for selective and sequential modifications, providing access to a vast chemical space of biologically active molecules. This guide explores the core utility of 2,6-dichloropurine riboside, detailing its synthetic transformations, providing quantitative data, outlining experimental protocols, and illustrating its significance in the development of therapeutic agents.

Core Synthetic Transformations

The synthetic utility of 2,6-dichloropurine riboside hinges on the greater reactivity of the C6-chloro group towards nucleophilic aromatic substitution (SNAr) compared to the C2-chloro group. This selective reactivity allows for the sequential introduction of various functionalities at the C6 position, while leaving the C2 position available for subsequent modification or for its role as a key pharmacophoric element in the final compound.

Key transformations include:

-

Amination: Reaction with primary or secondary amines to yield 2-chloro-N6-substituted adenosine (B11128) analogs.

-

Alkoxylation: Reaction with alcohols in the presence of a base to form 2-chloro-6-alkoxypurine ribosides.

-

Thiolation: Displacement of the C6-chloride with sulfur nucleophiles to produce 2-chloro-6-thiopurine ribosides.

-

Cross-Coupling Reactions: The C2- and C6-chloro groups can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form C-C bonds, although this is more commonly performed on the purine base itself before glycosylation.

This hierarchical reactivity is fundamental to its role as a versatile building block.

Figure 1. Synthetic utility of 2,6-Dichloropurine Riboside.

Data Presentation: Quantitative Analysis of C6-Substitution

The efficiency of the nucleophilic substitution at the C6 position is dependent on the nucleophile, solvent, and reaction conditions. The following tables summarize representative quantitative data for these transformations.

Table 1: Amination at the C6-Position

| Nucleophile | Solvent | Conditions | Yield (%) | Reference |

| Isopropylamine (B41738) | 1,2-DME | Room Temp, 70 min | 89 | [1] |

| Ammonia (B1221849) | MeOH/THF | Room Temp, 18 h | 82 | [1] |

| Cycloalkylamine | Not Specified | Room Temp | Not Specified | [2] |

| Chiral Amino Acid Amides | Not Specified | Not Specified | Not Specified | [3] |

Note: The starting material for the Isopropylamine and Ammonia reactions was the 3',5'-di-O-p-toluoyl-protected 2-chloro-6-fluoropurine-2'-deoxyriboside, which exhibits similar reactivity to the dichloropurine precursor.

Table 2: Fluorination and Subsequent Amination

| Step | Reagent | Solvent | Conditions | Yield (%) | Reference |

| 1. Fluorination | DAST | CH₂Cl₂/Pyridine | 40-45 °C, 23 h | 58 | [1] |

| 2. Amination (Isopropylamine) | Isopropylamine | 1,2-DME | Room Temp, 70 min | 89 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-isopropylamino-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine

This protocol details the amination of a protected 2-chloro-6-fluoropurine-2'-deoxyriboside, a common derivative of 2,6-dichloropurine riboside.

Materials:

-

3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside (0.018 g, 0.0034 mmol)

-

Anhydrous 1,2-Dimethoxyethane (1,2-DME) (2.0 ml)

-

Isopropylamine (0.013 ml, 0.17 mmol)

-

Silica (B1680970) gel for chromatography

-

Hexane and Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve 3′,5′-di-O-toluoyl-2-chloro-6-fluoropurine-2′-deoxyriboside in anhydrous 1,2-DME in a reaction vessel.

-

Add isopropylamine to the solution at room temperature.

-

Stir the reaction mixture for 70 minutes at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography, using a gradient of hexane-EtOAc (from 4:1 to 1:1) as the eluent.

-

The final product is obtained as a syrup with a yield of 89%[1].

Protocol 2: Deprotection to Yield 2-chloro-6-isopropylamino-9-(2′-deoxy-β-D-ribofuranosyl)-9H-purine

Materials:

-

Protected nucleoside from Protocol 1 (0.034 g, 0.06 mmol)

-

Methanol (B129727) (MeOH) (4 mL), saturated with ammonia at 0 °C

-

Silica gel for chromatography

-

Chloroform (CHCl₃) and Methanol (MeOH)

Procedure:

-

Dissolve the protected nucleoside in methanol previously saturated with ammonia at 0 °C.

-

Keep the solution at room temperature for 18 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with CHCl₃, followed by a gradient of CHCl₃:MeOH (from 20:1 to 8:1).

-

The final deprotected nucleoside is obtained with a yield of 79%[1].

Figure 2. General experimental workflow for synthesis.

Application in Drug Discovery: The Cladribine (B1669150) and Clofarabine Story

2,6-Dichloropurine and its deoxyriboside analogue are precursors to several clinically significant drugs, most notably cladribine (2-chloro-2'-deoxyadenosine) and clofarabine. These drugs are potent antimetabolites used in the treatment of hematological malignancies. Their mechanism of action provides a clear example of how derivatives of 2,6-dichloropurine riboside can impact cellular pathways.

These drugs are prodrugs that are activated intracellularly. Their mechanism relies on a "Trojan horse" strategy, where they are taken up by cells and phosphorylated by deoxycytidine kinase (dCK), an enzyme that is particularly active in lymphocytes. This selective activation leads to the accumulation of the cytotoxic triphosphate form in target cancer cells.

The active triphosphate metabolites act via multiple mechanisms:

-

Inhibition of Ribonucleotide Reductase: They inhibit this key enzyme, which is responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the cell of the necessary building blocks for DNA synthesis and repair[4][5].

-

Incorporation into DNA: The triphosphate analog is incorporated into the growing DNA chain during replication, leading to chain termination and the accumulation of DNA strand breaks[6].

-

Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), leading to programmed cell death[6][7][8].

Figure 3. Mechanism of action for Cladribine/Clofarabine.

Conclusion

2,6-Dichloropurine riboside stands out as a cornerstone intermediate for the synthesis of modified purine nucleosides. Its predictable and selective reactivity at the C6 position enables the systematic development of novel compounds with diverse biological activities. The clinical success of drugs like cladribine and clofarabine, which are derived from this chemical scaffold, underscores the therapeutic potential that can be unlocked starting from this versatile molecule. For researchers in drug development, a thorough understanding of the synthetic pathways and reaction mechanics involving 2,6-dichloropurine riboside is essential for the rational design of next-generation purine-based therapeutics.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Cladribine - Wikipedia [en.wikipedia.org]

- 7. Intrinsic Apoptosis Pathway in Fallopian Tube Epithelial Cells Induced by Cladribine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,6-Dichloropurine Riboside (CAS 13276-52-3) in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks is 2,6-Dichloropurine (B15474) riboside (CAS 13276-52-3), a purine (B94841) nucleoside analog that has proven to be an invaluable precursor in the creation of a wide array of biologically active compounds. While not a therapeutic agent in itself, its strategic importance lies in its reactive dichloropurine core, which allows for selective modifications to yield potent antiviral and anticancer agents. This technical guide provides a comprehensive review of the scientific literature pertaining to 2,6-Dichloropurine riboside, focusing on its synthesis, chemical properties, and, most significantly, its application as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

2,6-Dichloropurine riboside is a white to off-white solid with the chemical formula C₁₀H₁₀Cl₂N₄O₄ and a molecular weight of 321.12 g/mol . A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13276-52-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | [1][2][3] |

| Molecular Weight | 321.12 g/mol | [1][2][3] |

| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [3] |

| Appearance | White to Off-White Solid | |

| Purity | ≥95% | [3] |

| Storage Conditions | -20°C, sealed storage, away from moisture |

Synthesis of 2,6-Dichloropurine Riboside

The synthesis of 2,6-Dichloropurine riboside can be achieved through several methods. One common approach involves the diazotization of a protected 2-amino-6-chloropurine (B14584) nucleoside, followed by displacement of the diazonium group with a chloride ion. Another prominent method detailed in the patent literature involves a two-step process starting from β-D-1,2,3,5-tetraacetyl ribofuranose and 2,6-dichloropurine.

Experimental Protocol: Two-Step Synthesis from β-D-1,2,3,5-tetraacetyl ribofuranose[4]

Step 1: Synthesis of 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine

-

β-D-1,2,3,5-tetraacetyl ribofuranose and an organic solvent (e.g., dichloroethane or dichloromethane) are placed into a reaction vessel.

-

Under stirring, 2,6-dichloropurine and a phosphoric acid phenolic ester compound catalyst (e.g., bis-p-nitrophenol phosphate) are added in batches.

-

The mixture is heated to reflux with continuous stirring.

-

Upon completion of the reaction, the solvent and the acetic acid generated are removed under vacuum to yield 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine.

Step 2: Deprotection to 2,6-Dichloropurine riboside

-

The resulting 2,6-dichloro-9-(β-D-2',3',5'-triacetyl ribofuranose)purine is dissolved in methanol (B129727) in a reaction vessel.

-

The solution is cooled to 0-5°C, and concentrated hydrochloric acid is added dropwise while maintaining this temperature.

-

The reaction is allowed to proceed to completion at this temperature.

-

A solid base (e.g., sodium bicarbonate or sodium hydroxide) is then added to adjust the pH to 6.5-7.5.

-

The mixture is filtered under reduced pressure, and the filtrate is concentrated to dryness to afford 2,6-Dichloropurine riboside.

-

The crude product can be further purified by recrystallization from an organic solvent such as isopropanol.

Application as a Key Synthetic Intermediate

The primary utility of 2,6-Dichloropurine riboside in drug development stems from the differential reactivity of the two chlorine atoms on the purine ring. The chlorine at the C6 position is more susceptible to nucleophilic substitution than the chlorine at the C2 position. This chemoselectivity allows for the sequential introduction of various functional groups, leading to a diverse library of purine nucleoside analogs.

This versatile building block is a precursor for a range of potent therapeutic agents, including antiviral and anticancer drugs.[4] For example, it is a key starting material for the synthesis of 2-chloroadenosine (B27285), a compound with noted anti-epileptic and coronary vasodilatory effects.[5] Furthermore, derivatives of 2,6-Dichloropurine riboside have been investigated for their activity against a variety of pathogens and cancer cell lines.

Experimental Protocol: General Synthesis of N6-Substituted 2-Chloroadenosine Analogs

-

2,6-Dichloropurine riboside (or its protected form) is dissolved in a suitable solvent (e.g., ethanol, isopropanol).

-

An appropriate amine nucleophile (R-NH₂) and a base (e.g., triethylamine) are added to the solution.

-

The reaction mixture is stirred, often with heating (e.g., microwave irradiation at 90°C), to facilitate the selective substitution at the C6 position.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated, typically by filtration of the precipitate, and purified by chromatography or recrystallization.

-

If a protected form of the riboside was used, a subsequent deprotection step is carried out to yield the final N6-substituted 2-chloroadenosine analog.

Biological Activities of Derivatives

While 2,6-Dichloropurine riboside itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of significant biological activities. The following table summarizes the reported activities of various compounds synthesized from 2,6-Dichloropurine riboside and related precursors.

| Derivative Class | Specific Compound(s) | Biological Activity | Quantitative Data | Reference(s) |

| 2,6-Diaminopurine (B158960) Derivatives | Compound 6i | Broad-spectrum antiviral | IC₅₀ = 0.5–5.3 μM (Dengue, Zika, West Nile, Influenza A); IC₅₀ = 0.5 μM (SARS-CoV-2 in Calu-3 cells) | [6] |

| 2-Chloropurine Ribosides with Chiral Amino Acid Amides | Derivatives with tyrosine, valine, and serine residues | Partial A₁ Adenosine Receptor Agonists | - | [7] |

| Lipophilic Purine Nucleosides | 2,6-dichloropurine derivative 6d | Tdp1 Inhibitor | IC₅₀ = 0.82 ± 0.02 μM | [8] |

| 6-Chloropurine Nucleosides | Perbenzylated hexosyl derivatives | Antitumor (melanoma, lung, ovarian, colon carcinomas) | Micromolar GI₅₀ values | [9] |

Conclusion

2,6-Dichloropurine riboside (CAS 13276-52-3) stands as a cornerstone intermediate in the synthesis of medicinally important purine nucleoside analogs. Its value is underscored by the chemoselective reactivity of its dichlorinated purine core, which provides a robust platform for the generation of diverse molecular architectures. The derivatives synthesized from this precursor have shown significant promise as antiviral and anticancer agents, as well as modulators of key biological targets such as adenosine receptors and DNA repair enzymes. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of 2,6-Dichloropurine riboside is essential for leveraging its potential in the discovery of next-generation therapeutics. The continued exploration of new reactions and derivatizations of this versatile building block will undoubtedly contribute to the expansion of the therapeutic arsenal (B13267) against a range of human diseases.

References

- 1. Purine Nucleosides - Nucleosides BIOLOG Life Science Institute [biolog.de]

- 2. scbt.com [scbt.com]

- 3. 2,6-dichloropurine riboside 95% | CAS: 13276-52-3 | AChemBlock [achemblock.com]

- 4. Preparation of 2,6-Dichloropurine riboside_Chemicalbook [chemicalbook.com]

- 5. CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method - Google Patents [patents.google.com]

- 6. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of 2,6-Dichloropurine Riboside: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the electronic structure of 2,6-dichloropurine (B15474) riboside, a crucial precursor in the synthesis of novel antiviral and anticancer therapeutics.[1] Understanding the electronic properties of this molecule is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets, thereby accelerating rational drug design. This document summarizes key findings from computational studies, outlines the methodologies employed, and provides a visual workflow for such theoretical analyses.

Core Electronic Structure Data

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of 2,6-dichloropurine riboside and its derivatives. These studies provide quantitative data on parameters that govern the molecule's reactivity and intermolecular interactions.

A key study combined experimental Nuclear Quadrupole Resonance (NQR) spectroscopy with DFT calculations to probe the electronic environment of the chlorine atoms in a derivative, 2,6-dichloro-9-β-(2S,3S,5S-tri-O-acetyl-D-ribofuranosyl)purine.[1] This approach allows for a direct comparison between experimental measurements and theoretical predictions, offering a robust validation of the computational model.

| Parameter | C2-Cl | C6-Cl | Method | Source |

| Experimental 35Cl NQR Frequency (νQ) | 35.73 MHz | 35.73 MHz | NQR Spectroscopy | [1] |

| Experimental Asymmetry Parameter (η) | 0.18 | 0.18 | NQR Spectroscopy | [1] |

| Theoretical 35Cl NQR Frequency (νQ) | Calculated | Calculated | DFT | [1] |

| Theoretical Asymmetry Parameter (η) | Calculated | Calculated | DFT | [1] |

| Double-bond Character (ρ) | Calculated | Calculated | DFT | [1] |

Note: The specific theoretical values for NQR frequencies, asymmetry parameters, and double-bond character were calculated in the cited study but are not explicitly tabulated in the provided abstract. The experimental data indicates the chemical equivalence of the two chlorine atoms in the studied derivative.[1]

Further computational data for the parent 2,6-dichloropurine riboside includes properties like Topological Polar Surface Area (TPSA) and LogP, which are crucial for predicting drug absorption and distribution.[2]

| Parameter | Value | Method | Source |

| Topological Polar Surface Area (TPSA) | 113.52 Ų | Computational | [2] |

| LogP | -0.2554 | Computational | [2] |

| Hydrogen Bond Acceptors | 8 | Computational | [2] |

| Hydrogen Bond Donors | 3 | Computational | [2] |

| Rotatable Bonds | 2 | Computational | [2] |

Methodologies and Protocols

The theoretical investigation into the electronic structure of 2,6-dichloropurine riboside and its analogues involves a multi-step computational workflow.

Computational Chemistry Protocol

-

Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-31+G(d,p).[3] This process minimizes the energy of the molecule to find its equilibrium geometry.

-

Electronic Structure Calculations: Once the geometry is optimized, a range of electronic properties are calculated. These calculations provide insights into the distribution of electrons within the molecule and its reactivity. Key properties calculated include:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's stability.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[3]

-

Atomic Charges: Methods like Mulliken population analysis are used to calculate the partial charge on each atom, which can influence intermolecular interactions.[6]

-

NQR Parameters: For molecules containing quadrupolar nuclei like 35Cl, the electric field gradient (EFG) tensor is calculated to derive theoretical NQR frequencies and asymmetry parameters for comparison with experimental data.[1]

-

Experimental Protocol: 35Cl NQR Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as chlorine.

-

Sample Preparation: A solid, crystalline sample of the compound of interest is required.

-

Data Acquisition: The sample is placed in the NQR spectrometer's coil. A sequence of radiofrequency pulses is applied to the sample. The response of the 35Cl nuclei to these pulses is recorded.

-

Spectral Analysis: The resulting NQR spectrum provides the resonance frequencies (νQ) and asymmetry parameters (η) for each distinct chlorine environment in the molecule. These experimental values are directly related to the principal components of the EFG tensor at the chlorine nucleus.[1]

Visualizing the Theoretical Workflow

The following diagram illustrates the logical flow of a typical theoretical study on the electronic structure of a molecule like 2,6-dichloropurine riboside.

Caption: Workflow for theoretical electronic structure analysis.

This guide provides a foundational understanding of the theoretical approaches used to study the electronic structure of 2,6-dichloropurine riboside. The synergy between computational chemistry and experimental techniques offers a powerful paradigm for elucidating the molecular properties that are critical for the development of new and effective pharmaceuticals.

References

2,6-Dichloropurine Riboside: A Comprehensive Technical Guide for its Application as a Biochemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine (B15474) riboside is a key synthetic nucleoside that serves as a versatile precursor in the synthesis of a wide array of biologically active purine (B94841) derivatives. Its strategic dichlorinated purine core allows for selective functionalization at the C2 and C6 positions, making it an invaluable tool in the development of novel therapeutics, particularly in the realms of oncology and virology. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2,6-dichloropurine riboside, with a focus on its utility as a biochemical building block in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-dichloropurine riboside is essential for its effective use in synthesis and biological assays. The following table summarizes key quantitative data gathered from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀Cl₂N₄O₄ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 321.12 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| CAS Number | 13276-52-3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | White to off-white solid/crystalline powder | --INVALID-LINK--[4], --INVALID-LINK--[2] |

| Purity | ≥95% | --INVALID-LINK--[1], --INVALID-LINK--[5] |

| Melting Point | 179 - 184 °C | --INVALID-LINK--[6] |

| Solubility | Soluble in DMF and DMSO | --INVALID-LINK-- |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark place. | --INVALID-LINK--[2], --INVALID-LINK--[1] |

Synthesis of 2,6-Dichloropurine Riboside

Several methods have been reported for the synthesis of 2,6-dichloropurine riboside. One common approach involves the deprotection of a fully acetyl-protected precursor.

Experimental Protocol: Deacetylation of Tri-O-acetyl-2,6-dichloropurine riboside[4]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, dissolve 0.1 mol of 9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine in 450 mL of anhydrous methanol (B129727).

-

Cooling: Stir the mixture under a nitrogen atmosphere until the solid is completely dissolved, then cool the solution to -10°C.

-

Reagent Addition: Slowly add 1.2 moles of acetyl chloride dropwise to the reaction mixture.

-

Reaction Monitoring: Continue the reaction for 1.5 hours after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Neutralization: Upon completion of the reaction, add solid potassium carbonate in batches until the pH of the solution reaches 7-8.

-

Filtration and Concentration: Filter the reaction mixture to remove insoluble salts. Concentrate the filtrate to dryness under reduced pressure.

-

Extraction: Add an appropriate amount of water to the residue and extract three times with 250 mL of ethyl acetate.

-

Drying and Final Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Crystallization: Crystallize the crude product from 140 mL of isopropanol (B130326) to yield 2,6-dichloropurine riboside as a white solid. This process can yield up to 85%.[4]

Application as a Biochemical Building Block

The reactivity of the two chlorine atoms on the purine ring of 2,6-dichloropurine riboside allows for sequential or differential displacement, providing a strategic advantage in the synthesis of various purine nucleoside analogues.[6]

Synthesis of 2-Chloroadenosine

2,6-Dichloropurine riboside is a direct precursor to 2-chloroadenosine, an important adenosine (B11128) analog with various biological activities.

-

Reaction Setup: Dissolve 1 gram of 2,6-dichloropurine riboside in 50 mL of methanol saturated with ammonia (B1221849) at 0°C in a sealed tube.

-

Heating: Heat the sealed tube to 100°C for 17 hours.

-

Work-up: After cooling, crystals of 2-chloroadenine (B193299) will be present. Evaporate the supernatant and combine the residue with the crystals.

-

Purification: Dissolve the combined solids in 1N NaOH, filter the solution, and then acidify with acetic acid to precipitate the 2-chloroadenine.

Synthesis of Cladribine (2-Chloro-2'-deoxyadenosine)

2,6-Dichloropurine (the purine base of the riboside) is a key starting material for the synthesis of Cladribine, a drug used to treat hairy cell leukemia and multiple sclerosis.[7]

This synthesis involves the glycosylation of 2,6-dichloropurine with a protected deoxyribose derivative, followed by amination and deprotection.

-

Formation of the Purine Salt: Treat 2,6-dichloropurine (0.19 mmol) with potassium t-butoxide (0.18 mmol) in anhydrous 1,2-dimethoxyethane (B42094) (3 mL) at 0°C. Stir for 7 minutes while cooling and then for 15 minutes at room temperature. Evaporate the solvent to dryness.

-

Glycosylation: Add anhydrous acetonitrile (B52724) (2.5 mL) and tetrahydrofuran (B95107) (2.9 mL) to the residue and stir the suspension under an argon atmosphere for 15 minutes. Gradually add crystalline 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (0.18 mmol) over 10 minutes. Stir the reaction mixture for 150 minutes.

-

Work-up and Purification of the Intermediate: Filter the reaction mixture and evaporate the solvent. Purify the residue by silica (B1680970) gel chromatography to obtain the protected 2,6-dichloro-9-(3′,5′-di-O-p-toluoyl-2′-deoxy-β-D-ribofuranosyl)-9H-purine.

-

Ammonolysis and Deprotection: Dissolve the purified intermediate in methanol saturated with ammonia at 0°C. Keep the solution for 18 hours at room temperature.

-

Final Purification: Evaporate the solvent and purify the residue by silica gel chromatography to yield Cladribine.

Biological Significance and Signaling Pathways

Derivatives of 2,6-dichloropurine riboside, particularly those that are analogs of adenosine, often exert their biological effects by interacting with adenosine receptors. These G protein-coupled receptors (GPCRs) are involved in a multitude of physiological processes.

Adenosine Receptor Signaling

The diagram below illustrates the general signaling pathways activated by adenosine receptors. Derivatives synthesized from 2,6-dichloropurine riboside can act as agonists or antagonists of these receptors, thereby modulating downstream cellular responses.

Experimental Workflows

The utility of 2,6-dichloropurine riboside as a building block is best illustrated through a typical experimental workflow in drug discovery.

Workflow for Nucleoside Analog Drug Discovery

The following diagram outlines a generalized workflow for the discovery and development of novel nucleoside analogs, starting from a precursor like 2,6-dichloropurine riboside.

Key Experimental Protocols in Drug Discovery

Kinase Inhibition Assay

Many purine derivatives exhibit kinase inhibitory activity. A common method to assess this is a biochemical kinase assay.

-

Reaction Setup: In a 96-well plate, add the kinase of interest, the substrate (e.g., a peptide or protein), and the test compound (a derivative of 2,6-dichloropurine riboside) at various concentrations.

-

Initiation: Start the kinase reaction by adding a solution containing ATP.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

-

Measurement: Read the luminescence signal using a plate reader. The luminescence is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Adenosine Receptor Binding Assay

To determine the affinity of a synthesized compound for a specific adenosine receptor subtype, a radioligand binding assay is often employed.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A₂A adenosine receptor (e.g., HEK293 cells).

-

Assay Setup: In a 96-well plate, add the cell membranes (20 µ g/well ), a radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385), and the test compound at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value to determine its affinity for the receptor.

Conclusion

2,6-Dichloropurine riboside is a cornerstone molecule in the synthesis of modified purine nucleosides. Its versatile reactivity, coupled with established synthetic protocols, provides medicinal chemists with a powerful platform for the rational design and development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and workflow visualizations, to aid researchers in harnessing the full potential of this important biochemical building block.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dichloropurine Riboside

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 2,6-Dichloropurine (B15474) riboside (2,6-dichloro-9-(β-D-ribofuranosyl)purine), a key intermediate in the production of various antiviral and antitumor nucleoside analogues. The primary method detailed is the glycosylation of 2,6-dichloropurine with a protected ribose derivative, followed by deprotection to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Introduction

2,6-Dichloropurine riboside is a crucial synthetic precursor for a range of biologically active molecules, including analogs of adenosine (B11128) and guanosine. For instance, it serves as a starting material for the synthesis of 2-chloroadenosine, a compound with potential applications in treating angina, myocardial infarction, and certain cancers.[1][2] The synthesis of 2,6-Dichloropurine riboside itself can be achieved through several routes, including the diazotization of 2-amino-6-chloropurine (B14584) nucleoside or, more commonly, through the direct glycosylation of 2,6-dichloropurine.[1] This document focuses on the latter approach, which involves the coupling of 2,6-dichloropurine with a protected ribofuranose, followed by the removal of the protecting groups.

Synthesis Pathway Overview

The synthesis is a two-step process:

-

Glycosylation: Coupling of 2,6-dichloropurine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to form the protected intermediate, 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside.

-

Deprotection (Deacetylation): Removal of the acetyl protecting groups to yield the final product, 2,6-Dichloropurine riboside.

Experimental Protocols

Method 1: Glycosylation and Deprotection

This method is adapted from a patented chemical synthesis technique.[2]

Step 1: Glycosylation to form 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine

-

Setup: Place β-D-1,2,3,5-tetraacetyl ribofuranose into a reaction vessel equipped with a stirrer and heating mantle.

-

Melting: Heat the vessel to melt the β-D-1,2,3,5-tetraacetyl ribofuranose.

-

Addition of Reactants: Under continuous stirring, add 2,6-dichloropurine and a phosphoric acid phenolic ester compound catalyst (e.g., bis(p-nitrophenyl) phosphate) in batches.

-

Reaction: Heat the mixture to reflux. During the reaction, acetic acid is generated as a byproduct. Remove the acetic acid under vacuum to drive the reaction to completion.

-

Work-up: Once the reaction is complete, the resulting product is 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine. This intermediate can be taken to the next step, often without extensive purification. A reported yield for a similar coupling reaction is 81%.[3]

Step 2: Deprotection to form 2,6-Dichloropurine riboside

-

Setup: Transfer the 2,6-dichloro-9-(β-D-2′,3′,5′-triacetyl ribofuranose)purine intermediate into a new reaction vessel and add methanol.

-

Cooling: Cool the mixture to a temperature of 0-5°C using an ice bath.

-

Acidification: While maintaining the low temperature, add concentrated hydrochloric acid dropwise.

-

Reaction: Keep the reaction mixture at 0-5°C until the deacetylation is complete (monitoring by TLC is recommended).

-

Neutralization: Carefully add a solid base, such as sodium bicarbonate or sodium hydroxide, to adjust the pH of the solution to 6.5-7.5.[2]

-

Isolation: Collect the resulting precipitate by suction filtration.

-

Purification: Concentrate the filtrate to obtain the crude 2,6-Dichloropurine riboside. The product can be further purified by recrystallization from a suitable solvent like isopropanol.[2]

Method 2: Alternative Synthesis via Diazotization

An alternative route involves the diazotization of 2-amino-6-chloropurine nucleoside.[1]

-

Dissolution: Dissolve 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid.

-

Diazotization: Cool the solution to a low temperature and add sodium nitrite (B80452) solution dropwise. This converts the 2-position amino group into a diazonium group.

-

Substitution: The diazonium group is subsequently replaced by a chloride ion from the hydrochloric acid to yield 2,6-Dichloropurine riboside.

-

Isolation: The product is isolated, with reported yields around 43%.[1]

Data Presentation

The following table summarizes key quantitative data associated with the synthesis protocols.

| Parameter | Method 1: Glycosylation | Method 2: Diazotization | Reference(s) |

| Starting Materials | 2,6-Dichloropurine, β-D-1,2,3,5-tetraacetyl ribofuranose | 2-Amino-6-chloropurine nucleoside, Sodium Nitrite | [1][2] |

| Key Reagents | Phosphoric acid phenolic ester catalyst, Methanol, HCl, Solid Base | Concentrated Hydrochloric Acid | [1][2] |

| Reaction Temp. (Step 1) | Reflux | Low Temperature | [1][2] |

| Reaction Temp. (Step 2) | 0-5°C | N/A | [2] |

| Final Product pH | 6.5 - 7.5 | N/A | [2] |

| Reported Yield | ~81% (for coupling step) | 43% | [1][3] |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the primary synthesis method (Glycosylation and Deprotection).

Caption: Workflow for the synthesis of 2,6-Dichloropurine riboside.

References